

# AAT-008 in Cancer Immunology: A Technical Guide

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## Compound of Interest

Compound Name: AAT-008

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## Abstract

**AAT-008** is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Emerging preclinical evidence highlights its potential as a novel immunomodulatory agent in oncology. By targeting the immunosuppressive PGE2-EP4 signaling axis within the tumor microenvironment, **AAT-008** has demonstrated the capacity to enhance anti-tumor immune responses, particularly in combination with radiotherapy. This technical guide provides a comprehensive overview of the core data and methodologies related to **AAT-008**'s role in cancer immunology, intended to inform further research and development in this promising area.

## Introduction: The PGE2-EP4 Axis in Cancer Progression

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a significant role in promoting tumor growth and metastasis.<sup>[1][2]</sup> Its effects are mediated through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been implicated in creating an immunosuppressive tumor microenvironment. Activation of EP4 signaling can lead to:

- Inhibition of dendritic cell (DC) recruitment and maturation.

- Promotion of regulatory T cell (Treg) activity.
- Suppression of effector CD8+ T cell (Teff) function and infiltration into tumors.[1][2][3][4]

By blocking the interaction of PGE2 with the EP4 receptor, **AAT-008** aims to reverse these immunosuppressive effects and restore anti-tumor immunity.

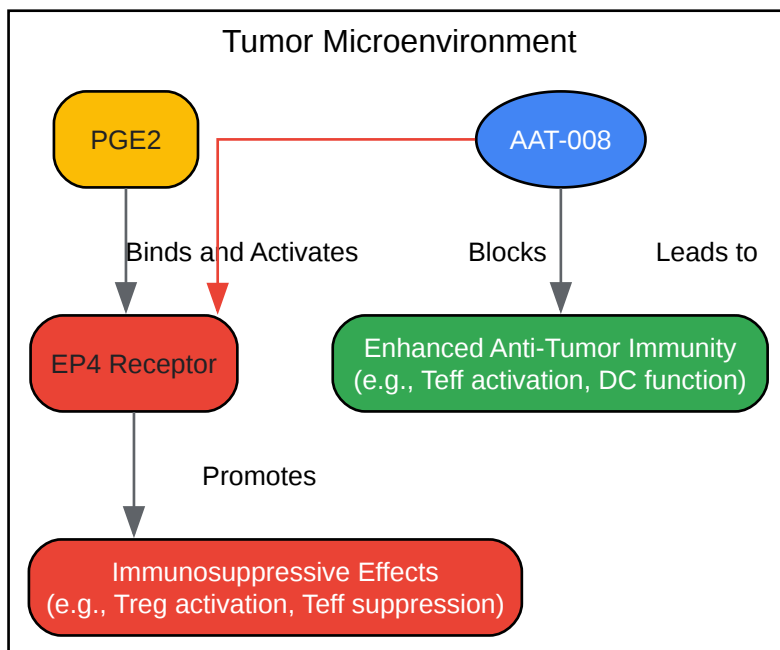
## Mechanism of Action of AAT-008

**AAT-008** is an orally bioavailable small molecule that acts as a selective antagonist of the EP4 receptor.[5][6] This selectivity is crucial, as it avoids the potential side effects associated with non-selective COX-2 inhibitors that block all prostaglandin synthesis. The primary mechanism of action of **AAT-008** in the context of cancer immunology is the disruption of the PGE2-EP4 signaling pathway, which is hypothesized to enhance the cancer-immunity cycle.

## Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **AAT-008** in modulating the tumor immune microenvironment.

## Mechanism of Action of AAT-008



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Caption: Proposed mechanism of **AAT-008** in the tumor microenvironment.

## Preclinical Data

The primary preclinical evidence for **AAT-008**'s efficacy in cancer immunology comes from in vivo studies in a murine colon cancer model.

## Binding Affinity and Selectivity

**AAT-008** has demonstrated high potency and selectivity for the EP4 receptor across different species.

Parameter	Species	Value	Reference
Ki	Human	0.97 nM	<a href="#">[5]</a>
Rat	6.1 nM	<a href="#">[5]</a>	
Dog	38 nM	<a href="#">[6]</a>	
IC50 (Binding)	Human EP4	2.4 nM	<a href="#">[6]</a>
Human EP1	>20,000 nM	<a href="#">[6]</a>	
Human EP2	1,890 nM	<a href="#">[6]</a>	
Human EP3	>20,000 nM	<a href="#">[6]</a>	
IC50 (Functional)	Human EP4	16.3 nM	<a href="#">[6]</a>

## In Vivo Efficacy in a Murine Colon Cancer Model

Studies utilizing CT26WT colon cancer cells in Balb/c mice have shown that **AAT-008**, particularly in combination with radiotherapy (RT), can delay tumor growth and modulate the tumor immune microenvironment.

Treatment Group	Dosing Schedule	Outcome	Reference
AAT-008 (3-30 mg/kg/day)	Once Daily	Minimal effect on tumor growth	<a href="#">[1]</a> <a href="#">[2]</a>
AAT-008 (30 mg/kg/day) + RT (9 Gy)	Once Daily	Additive effect on tumor growth delay	
AAT-008 (3 & 10 mg/kg/day) + RT (9 Gy)	Twice Daily	Additive effect on tumor growth delay	<a href="#">[1]</a> <a href="#">[2]</a>
AAT-008 (30 mg/kg/day) + RT (9 Gy)	Twice Daily	Supra-additive effect on tumor growth delay	

Flow cytometry analysis of the tumor microenvironment revealed changes in the composition of immune cells following treatment with **AAT-008** and radiotherapy.

Treatment Group	Metric	Value	P-value	Reference
10 mg/kg AAT-008 + RT	Mean Teff Proportion	43%	-	<a href="#">[1]</a> <a href="#">[2]</a>
0 mg/kg AAT-008 + RT	Mean Teff Proportion	31%	-	<a href="#">[1]</a> <a href="#">[2]</a>
Responsive Mice (10 mg/kg AAT-008 + RT)	Teff Proportion	67%	-	<a href="#">[1]</a> <a href="#">[2]</a>
30 mg/kg AAT-008 + RT	Mean Treg Proportion	1.5%	0.04	<a href="#">[1]</a>
0 mg/kg AAT-008 + RT	Mean Treg Proportion	4.0%	0.04	<a href="#">[1]</a>
30 mg/kg AAT-008 + RT	Teff/Treg Ratio	22	0.04	<a href="#">[1]</a>
0 mg/kg AAT-008 + RT	Teff/Treg Ratio	10	0.04	<a href="#">[1]</a>

## Experimental Protocols

### In Vivo Murine Colon Cancer Model

- Cell Line: CT26WT mouse colon cancer cells.
- Animal Model: Balb/c mice.
- Tumor Implantation: CT26WT cells are grown in the hind legs of the mice.
- Treatment Initiation: Treatment begins when the mean tumor diameter reaches approximately 10 mm for tumor growth delay assays and 5 mm for flow cytometry.

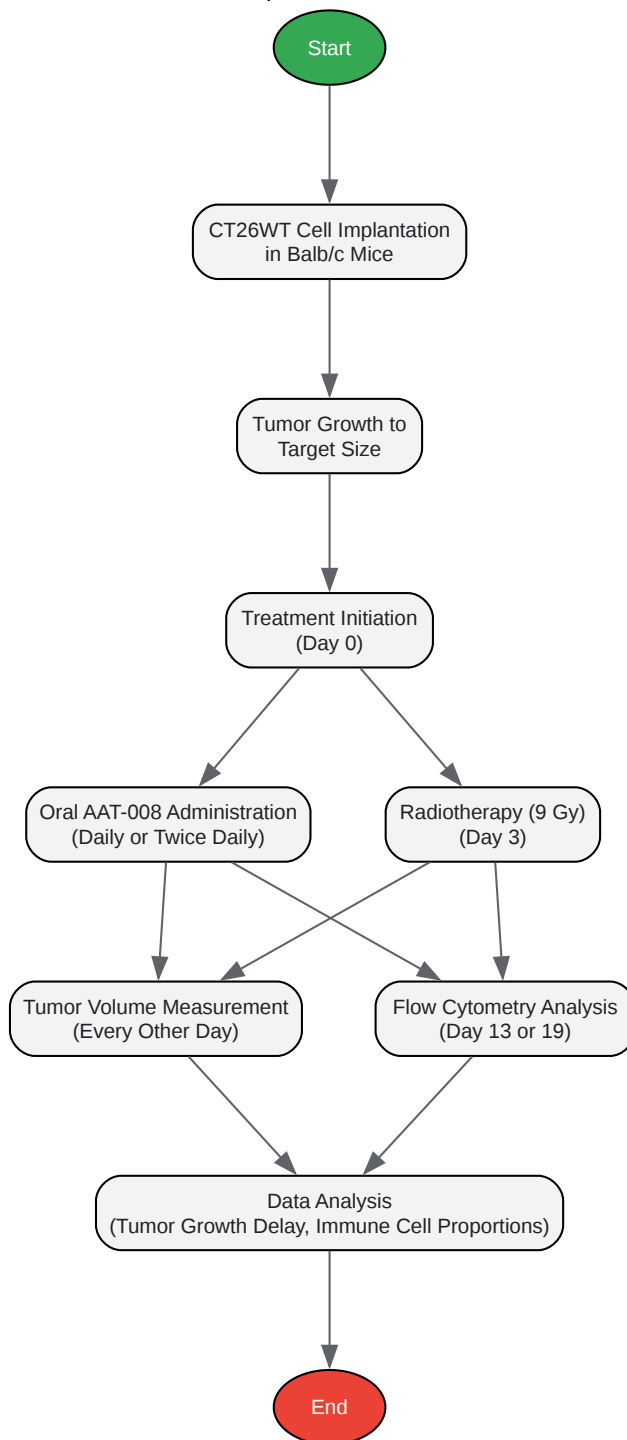
- **AAT-008 Administration:** **AAT-008** is administered orally at doses of 3, 10, or 30 mg/kg/day, either once or twice daily. The vehicle control used is methyl cellulose.[\[1\]](#)
- **Radiotherapy:** Tumors are locally irradiated with a single 9 Gy dose on day 3 of the experiment using an X-ray machine.
- **Tumor Measurement:** Tumor dimensions are measured every other day with a caliper, and tumor volume is calculated.
- **Endpoint:** Tumor doubling time is calculated from the tumor volume measurements.[\[1\]](#)

## Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

- **Sample Collection:** Tumors are harvested at specified time points after treatment initiation (e.g., day 13 or 19).
- **Cell Staining:** The populations of effector T cells (Teff) and regulatory T cells (Treg) are investigated.
  - **Teff Definition:** CD45+CD8+CD69+[\[7\]](#)
  - **Treg Definition:** Not explicitly defined in the provided abstracts, but typically CD4+CD25+FoxP3+.
- **Analysis:** The proportions of Teff and Treg cells within the tumor are quantified, and the Teff/Treg ratio is calculated.

The following diagram outlines the experimental workflow for the in vivo studies.

## In Vivo Experimental Workflow



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Caption: Workflow for preclinical evaluation of **AAT-008**.

## Clinical Development and Future Directions

As of late 2025, there are no active clinical trials specifically investigating **AAT-008** in cancer immunology. A related EP4 antagonist, AAT-007 (grapiprant, also known as IK-007), was evaluated in a Phase 1b clinical trial in combination with pembrolizumab for advanced microsatellite stable colorectal cancer. However, the license agreement for the global development of both AAT-007 and **AAT-008** in immuno-oncology was terminated in March 2024 due to a change in the licensee's R&D strategy.

The preclinical data for **AAT-008** remain compelling, suggesting that EP4 antagonism is a valid therapeutic strategy to explore in immuno-oncology. Future research could focus on:

- Investigating **AAT-008** in combination with other immunotherapies, such as immune checkpoint inhibitors.
- Evaluating the efficacy of **AAT-008** in other tumor types known to have a PGE2-driven immunosuppressive microenvironment.
- Identifying predictive biomarkers to select patients most likely to respond to EP4 antagonist therapy.

## Conclusion

**AAT-008** is a potent and selective EP4 receptor antagonist with a clear mechanism of action for reversing PGE2-mediated immunosuppression in the tumor microenvironment. Preclinical studies have demonstrated its ability to enhance the efficacy of radiotherapy by modulating the immune cell infiltrate within tumors. While the clinical development path for **AAT-008** in oncology is currently unclear, the robust preclinical rationale warrants further investigation of this and other EP4 antagonists as promising new agents in the field of cancer immunology.

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